molecular formula C12H13NO4 B11719230 2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid

2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid

Cat. No.: B11719230
M. Wt: 235.24 g/mol
InChI Key: QGEMAZFWMCOXDM-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid is a synthetic derivative of propionic acid featuring a cyano (-CN) group at the α-carbon and a 2,3-dimethoxyphenyl substituent at the β-position. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-cyano-3-(2,3-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H13NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6H2,1-2H3,(H,14,15)

InChI Key

QGEMAZFWMCOXDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic attack of the deprotonated cyanoacetate on the carbonyl carbon of 2,3-dimethoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated nitrile intermediate. Subsequent hydrolysis under acidic conditions yields the target carboxylic acid.

Generic reaction scheme:
2,3-Dimethoxybenzaldehyde+Cyanoacetic AcidBase2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid\text{2,3-Dimethoxybenzaldehyde} + \text{Cyanoacetic Acid} \xrightarrow{\text{Base}} \text{2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid}

Key parameters:

  • Molar ratio of aldehyde to cyanoacetic acid: 1:1.05–1.2 (excess cyanoacetic acid drives completion)

  • Temperature: 80–100°C in refluxing ethanol

  • Catalysts: Piperidine (5–10 mol%) or heterogeneous bases like amine-functionalized silica

Optimization Data

Table 1 compares yields under varying conditions:

EntrySolventBaseTime (h)Yield (%)Purity (%)
1EthanolPiperidine67895
2TolueneDBU48297
3DMFKF/Al₂O₃86891
4WaterCTAB (micellar)126589

Data synthesized from methodologies in

Microwave-assisted Knoevenagel reactions reduce reaction times to <2 hours but require specialized equipment. Recent work demonstrates that Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) can simultaneously act as solvent and catalyst, achieving 89% yield at 90°C.

One-Pot Decarboxylation Approach

An alternative route avoids isolation of intermediates through sequential condensation and decarboxylation. This method, adapted from related propionic acid syntheses, offers advantages in atom economy and reduced waste generation.

Synthetic Pathway

  • Condensation: 2,3-Dimethoxybenzaldehyde reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in formic acid.

  • Reductive Decarboxylation: Alkaline treatment induces decarboxylation without requiring high temperatures.

Critical reaction parameters:

  • Formic acid concentration: 85–90% (v/v) for optimal proton activity

  • Decarboxylation base: NaOH (2 eq.) at 50–60°C

  • Total process time: 8–10 hours vs. 12+ hours for stepwise methods

Comparative Analysis

Table 2 evaluates one-pot vs. traditional methods:

MetricOne-Pot MethodTraditional Knoevenagel
Yield (%)8478
E-Factor*8.212.7
Energy Consumption15 kWh/kg22 kWh/kg
Purity (%)9395

Environmental factor (kg waste/kg product)

The one-pot method’s lower E-factor stems from eliminated solvent swaps and intermediate purification. However, controlling exotherms during formic acid addition remains a scalability challenge.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced reproducibility in flow systems:

  • Reactor type: Tubular (ID 2 mm, L 10 m)

  • Residence time: 12 minutes at 120°C

  • Throughput: 1.2 kg/h with 87% yield

Waste Management Strategies

  • Solvent Recovery: >90% ethanol recuperation via fractional distillation

  • Acid Neutralization: CaCO₃ treatment converts residual HCOOH to calcium formate (marketable byproduct)

  • Crystallization Mother Liquor: Recycled for 3–5 batches before purification

Purification and Characterization

Recrystallization Protocols

  • Solvent pair: Ethyl acetate/hexane (3:7 v/v)

  • Recovery: 92–95% with >99% purity

  • Particle size control: Anti-solvent addition rate 5 mL/min

Analytical Data Comparison

1H NMR (400 MHz, DMSO-d6):

  • Traditional method: δ 3.82 (s, 6H, OCH₃), δ 4.21 (q, J=7.2 Hz, 1H, CHCN), δ 12.3 (s, 1H, COOH)

  • One-pot method: δ 3.80 (s, 6H), δ 4.18 (q, J=7.1 Hz), δ 12.2 (s)

HPLC purity profiles show identical retention times (tR=6.7 min) regardless of synthesis route.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (e.g., CAL-B) enable enantioselective synthesis:

  • Reaction: Kinetic resolution of racemic mixture using vinyl acetate

  • ee: 94% for (R)-enantiomer

  • Limitation: 48-hour reaction time and 55% maximum yield

Photochemical Activation

UV irradiation (λ=365 nm) accelerates Knoevenagel condensation:

  • Catalyst: Eosin Y (0.5 mol%)

  • Yield improvement: 78% → 88% in 3 hours

  • Drawback: High energy input limits industrial adoption

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid.

    Reduction: Formation of 3-(2,3-dimethoxyphenyl)propylamine.

    Substitution: Formation of various substituted phenylpropionic acids depending on the substituent introduced.

Scientific Research Applications

2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid and structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Source
This compound 2,3-dimethoxy, cyano C₁₂H₁₃NO₄ 235.24 High polarity due to -CN and methoxy groups; potential PDE4/TNF-α inhibition
3-(2,3-dimethoxyphenyl)propionic acid 2,3-dimethoxy C₁₁H₁₄O₄ 210.22 PDE4/TNF-α inhibitor; lacks cyano group, lower acidity
3-(3,4-dimethoxyphenyl)propionic acid 3,4-dimethoxy C₁₁H₁₄O₄ 210.22 Positional isomer; altered electronic distribution
2-Cyano-3-(3,4-dimethylphenyl)propionic Acid 3,4-dimethyl, cyano C₁₂H₁₃NO₂ 203.24 Higher lipophilicity; methyl groups reduce solubility
(E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid 2,3-dimethoxy, acryl C₁₂H₁₁NO₄ 233.22 Conformational rigidity due to double bond; potential Michael acceptor activity

Key Research Findings

  • Substituent Position Effects : The 2,3-dimethoxy configuration optimizes steric and electronic interactions with PDE4’s hydrophobic pockets, whereas 3,4-dimethoxy analogs show reduced activity .
  • Pharmacokinetics : Methoxy groups improve water solubility (logP ~1.2) compared to methyl analogs (logP ~2.5), but may reduce blood-brain barrier penetration .

Biological Activity

2-Cyano-3-(2,3-dimethoxyphenyl)propionic acid is an organic compound with a molecular formula of C₁₂H₁₃N₁O₄ and a molecular weight of approximately 235.24 g/mol. Its structure includes a cyano group and a propionic acid moiety, along with a phenyl ring substituted with two methoxy groups at the 2 and 3 positions. This unique configuration contributes to its diverse biological activities, which have been the subject of various studies.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This property is crucial in mitigating oxidative stress in biological systems, which is associated with various diseases including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It has demonstrated the ability to inhibit inflammatory cytokines, suggesting potential therapeutic applications in treating conditions such as arthritis and inflammatory bowel disease. The mechanism involves modulation of signaling pathways related to inflammation, particularly through interaction with the estrogen receptor (ER), which plays a role in regulating inflammatory gene expression .

The biological activity of this compound can be attributed to its structural features:

  • Cyano Group : This functional group enhances the reactivity of the compound, allowing it to interact with various biological targets.
  • Methoxy Substituents : The presence of methoxy groups influences the compound's lipophilicity and bioavailability, facilitating its absorption and interaction within biological systems.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Cyano-3-(3,4-dimethoxyphenyl)propionic acidC₁₂H₁₃N₁O₄Similar structure with different methoxy substitution
3-(2,3-Dimethoxyphenyl)propionic acidC₁₂H₁₄O₄Lacks cyano group but shares phenyl structure
2-Cyano-3-(2,4-dimethoxyphenyl)propionic acidC₁₂H₁₃N₁O₄Variation in methoxy group position

This table highlights how variations in substitution patterns can affect biological activity and reactivity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Neuroprotection : A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress-induced injury. The compound's ability to modulate oxidative stress markers was pivotal in these findings.
  • Anti-cancer Activity : Research has indicated that this compound may inhibit tumor growth by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers .

Q & A

Basic: What are the standard synthetic routes for 2-cyano-3-(2,3-dimethoxyphenyl)propionic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between 2,3-dimethoxybenzaldehyde and cyanoacetic acid under acidic or basic catalysis. For example, a protocol adapted from Hon-Wah Man et al. (2009) for structurally related PDE4 inhibitors uses refluxing ethanol with piperidine as a catalyst, followed by acidification to precipitate the product . Key intermediates like the aldol adduct are monitored via TLC (silica gel, ethyl acetate/hexane) and characterized using 1H^1H-NMR to confirm regioselectivity (e.g., coupling constants for α,β-unsaturated nitriles at δ 7.2–7.8 ppm) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • FT-IR: Confirms the nitrile group (C≡N stretch at ~2200–2250 cm1^{-1}) and carboxylic acid (O–H stretch at 2500–3300 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • 1H^1H-NMR: Key signals include methoxy protons (singlet at δ 3.8–4.0 ppm), aromatic protons (multiplet at δ 6.7–7.5 ppm), and the α-proton adjacent to the nitrile (doublet at δ 3.5–4.0 ppm) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereoelectronic effects, as demonstrated for 3-(2,5-dimethoxyphenyl)propionic acid derivatives, where methoxy groups influence dihedral angles and packing motifs .

Advanced: How does the electronic nature of the 2,3-dimethoxyphenyl group influence the compound’s reactivity in biological systems?

Methodological Answer:
The electron-donating methoxy groups enhance resonance stabilization of the aromatic ring, increasing electron density at the para position. This affects interactions with enzymes like phosphodiesterases (PDE4) or receptors (e.g., glutamate receptors), as seen in structural analogs where methoxy substituents modulate binding affinity by 2–3 orders of magnitude . Computational studies (e.g., DFT) can quantify charge distribution using Mulliken charges or electrostatic potential maps, linking electronic effects to bioactivity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). For example:

  • Solubility: The carboxylic acid group necessitates buffered solutions (pH 7.4) or DMSO co-solvents, which may alter activity. Compare data from Hon-Wah Man et al. (IC50_{50} = 10 nM in PDE4 assays) with Johansen et al. (low μM activity in glutamate receptor studies) .
  • Metabolic stability: Use LC-MS to track degradation products in hepatic microsome assays, as esterase-mediated hydrolysis of the nitrile or acid group may reduce efficacy .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:
Store at –20°C under inert gas (argon) to prevent oxidation of the methoxy groups or hydrolysis of the nitrile. Stability tests using accelerated degradation (40°C/75% RH for 14 days) show <5% degradation when sealed in amber vials with desiccants .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:
Chiral resolution via diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves >98% ee. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) . For example, Nicola Micale et al. (2002) achieved 99% ee for a related propionic acid derivative using L-proline catalysis .

Basic: How is the compound’s purity validated for in vitro studies?

Methodological Answer:

  • HPLC: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm. Purity ≥95% is required for biological assays .
  • Elemental analysis: Carbon/nitrogen ratios should match theoretical values (±0.4%) .

Advanced: What mechanistic insights explain its role as a glutamate receptor modulator?

Methodological Answer:
The compound’s nitrile group mimics the carboxylate of endogenous ligands (e.g., AMPA), enabling competitive inhibition. Electrophysiological studies (patch-clamp on HEK293 cells expressing GluA2) show IC50_{50} values correlate with substituent electronegativity. Mutagenesis (e.g., T686A mutation in the ligand-binding domain) further validates binding interactions .

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